molecular formula C22H27N3O B11452372 N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-phenylacetamide

N-[3-(1-butyl-1H-benzimidazol-2-yl)propyl]-2-phenylacetamide

Cat. No.: B11452372
M. Wt: 349.5 g/mol
InChI Key: ZUNGBWAJTXFLNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-2-phenylacetamide is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazole is a versatile heterocyclic nucleus present in various bioactive compounds, making it a significant structure in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-2-phenylacetamide typically involves the reaction of 1-butyl-1H-1,3-benzodiazole with a suitable acylating agent. The process can be summarized as follows:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

Scientific Research Applications

N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-2-phenylacetamide involves its interaction with specific molecular targets. The benzimidazole nucleus is known to interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[3-(1-butyl-1H-1,3-benzodiazol-2-yl)propyl]-2-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylacetamide group enhances its potential interactions with biological targets, making it a compound of interest for further research and development .

Properties

Molecular Formula

C22H27N3O

Molecular Weight

349.5 g/mol

IUPAC Name

N-[3-(1-butylbenzimidazol-2-yl)propyl]-2-phenylacetamide

InChI

InChI=1S/C22H27N3O/c1-2-3-16-25-20-13-8-7-12-19(20)24-21(25)14-9-15-23-22(26)17-18-10-5-4-6-11-18/h4-8,10-13H,2-3,9,14-17H2,1H3,(H,23,26)

InChI Key

ZUNGBWAJTXFLNF-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C2=CC=CC=C2N=C1CCCNC(=O)CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.